2-Methyl-5-(1-propenyl)pyrazine
2-Methyl-5-(1-propenyl)pyrazine
2-Methyl-5-(1-propenyl)pyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2-Methyl-5-(1-propenyl)pyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2-methyl-5-(1-propenyl)pyrazine is primarily located in the cytoplasm. Outside of the human body, 2-methyl-5-(1-propenyl)pyrazine can be found in coffee and coffee products, green vegetables, nuts, and tea. This makes 2-methyl-5-(1-propenyl)pyrazine a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
18217-82-8
VCID:
VC21063503
InChI:
InChI=1S/C8H10N2/c1-3-4-8-6-9-7(2)5-10-8/h3-6H,1-2H3/b4-3+
SMILES:
CC=CC1=NC=C(N=C1)C
Molecular Formula:
C8H10N2
Molecular Weight:
134.18 g/mol
2-Methyl-5-(1-propenyl)pyrazine
CAS No.: 18217-82-8
Cat. No.: VC21063503
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Methyl-5-(1-propenyl)pyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2-Methyl-5-(1-propenyl)pyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2-methyl-5-(1-propenyl)pyrazine is primarily located in the cytoplasm. Outside of the human body, 2-methyl-5-(1-propenyl)pyrazine can be found in coffee and coffee products, green vegetables, nuts, and tea. This makes 2-methyl-5-(1-propenyl)pyrazine a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 18217-82-8 |
| Molecular Formula | C8H10N2 |
| Molecular Weight | 134.18 g/mol |
| IUPAC Name | 2-methyl-5-[(E)-prop-1-enyl]pyrazine |
| Standard InChI | InChI=1S/C8H10N2/c1-3-4-8-6-9-7(2)5-10-8/h3-6H,1-2H3/b4-3+ |
| Standard InChI Key | KFZIJPOISUVMAW-ONEGZZNKSA-N |
| Isomeric SMILES | C/C=C/C1=NC=C(N=C1)C |
| SMILES | CC=CC1=NC=C(N=C1)C |
| Canonical SMILES | CC=CC1=NC=C(N=C1)C |
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